molecular formula C10H17Cl2N3O B2911162 2-{[4-(Aminomethyl)phenyl](methyl)amino}acetamide dihydrochloride CAS No. 2044713-07-5

2-{[4-(Aminomethyl)phenyl](methyl)amino}acetamide dihydrochloride

Cat. No.: B2911162
CAS No.: 2044713-07-5
M. Wt: 266.17
InChI Key: PLCBZUFKXUSEDY-UHFFFAOYSA-N
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Description

2-{4-(Aminomethyl)phenylamino}acetamide dihydrochloride is a synthetic organic compound featuring an acetamide backbone substituted with a methylamino group and a 4-(aminomethyl)phenyl aromatic ring. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

2-[4-(aminomethyl)-N-methylanilino]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.2ClH/c1-13(7-10(12)14)9-4-2-8(6-11)3-5-9;;/h2-5H,6-7,11H2,1H3,(H2,12,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCBZUFKXUSEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N)C1=CC=C(C=C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{4-(Aminomethyl)phenylamino}acetamide dihydrochloride typically involves the reaction of 4-(aminomethyl)benzonitrile with methylamine, followed by the addition of acetic anhydride to form the acetamide derivative. The final product is obtained as a dihydrochloride salt through the addition of hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Chemical Reactions Analysis

2-{4-(Aminomethyl)phenylamino}acetamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

2-{4-(Aminomethyl)phenylamino}acetamide dihydrochloride is widely used in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is used in biochemical assays and studies involving enzyme interactions and protein binding.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial products.

Mechanism of Action

The mechanism of action of 2-{4-(Aminomethyl)phenylamino}acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares structural similarities with other acetamide derivatives but differs in substituents and pharmacological profiles. Below is a comparative analysis based on the evidence:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Salt Form Potential Applications
2-{4-(Aminomethyl)phenylamino}acetamide dihydrochloride C₁₀H₁₆Cl₂N₃O ~264.9 g/mol Acetamide, aminomethylphenyl, methylamino Dihydrochloride Enzyme inhibition, receptor modulation
2-{[1-(4-Propylphenyl)ethyl]amino}acetamide hydrochloride () Not fully specified* Likely >300 g/mol Acetamide, propylphenyl, ethylamino Hydrochloride Neurotransmitter analogs, ligand studies
N-(2-Aminoethyl)-2-(4-(2,6-dioxo-1,3-dipropylpurin-8-yl)phenoxy)acetamide HCl () C₂₁H₂₉ClN₆O₄ 464.95 g/mol Acetamide, purine-dioxo, phenoxy, aminoethyl Hydrochloride Antimetabolite, nucleoside analog
N-[4-Chloro-2-(diazenyl)phenyl]acetamide () C₁₇H₁₇Cl₂N₅O₄ 426.3 g/mol Acetamide, nitro, chloro, diazenyl, hydroxypropyl None Dye intermediate, industrial synthesis

Notes:

  • *Molecular formula for "2-{[1-(4-propylphenyl)ethyl]amino}acetamide hydrochloride" inferred from structure.

Key Findings:

Molecular Complexity :

  • The target compound has a simpler structure (MW ~264.9) compared to the purine-containing derivative (MW 464.95) in . This may improve synthetic accessibility and bioavailability .
  • The diazenyl and nitro groups in ’s compound increase complexity and reactivity, correlating with safety risks like skin sensitization .

The dihydrochloride salt improves aqueous solubility over non-salt forms (e.g., ’s compound), critical for drug delivery .

Biological Relevance :

  • The purine-based compound () likely targets nucleotide pathways, while the target’s simpler structure may favor kinase or protease inhibition .
  • Chloro and nitro substituents () are associated with industrial rather than therapeutic uses due to toxicity .

Research Implications

  • Drug Design : The target compound’s balance of simplicity and functionality makes it a viable candidate for lead optimization in central nervous system (CNS) or metabolic disorder therapeutics.
  • Toxicity Mitigation : Avoiding nitro and diazenyl groups (as in ) could improve safety profiles in future analogs .

Biological Activity

2-{4-(Aminomethyl)phenylamino}acetamide dihydrochloride is a compound that has garnered attention in pharmacological research due to its structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H17Cl2N3OC_{10}H_{17}Cl_2N_3O and a molecular weight of 266.17 g/mol. Its structure includes an amide functional group linked to a phenyl ring with an aminomethyl substituent, which contributes to its biological activity.

Synthesis

The synthesis of 2-{4-(Aminomethyl)phenylamino}acetamide typically involves multi-step organic reactions where starting materials are reacted under controlled conditions to yield the final product. Specific synthetic routes may vary, but they generally include the formation of the amide bond and the introduction of the aminomethyl group.

Antitumor Activity

Recent studies have evaluated the antitumor potential of compounds structurally related to 2-{4-(Aminomethyl)phenylamino}acetamide. For instance, derivatives with similar phenyl and acetamido functionalities were tested against various human tumor cell lines. The results indicated significant cytotoxicity, particularly against breast and cervical cancer cell lines, with IC50 values ranging from 0.33 to 7.10 µM .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)
Compound AMCF-70.62
Compound BHeLa0.95
Compound CA27801.51

The mechanism by which 2-{4-(Aminomethyl)phenylamino}acetamide dihydrochloride exerts its biological effects is thought to involve the inhibition of specific cellular pathways associated with tumor growth and proliferation. Interaction studies suggest that it may bind to target proteins involved in cell signaling, leading to apoptosis in cancer cells.

Case Studies

  • In Vitro Studies : In a study conducted at the National Cancer Institute, compounds similar to 2-{4-(Aminomethyl)phenylamino}acetamide were screened against a panel of 60 human tumor cell lines derived from various cancers. The findings highlighted its potential as an anticancer agent, particularly for aggressive cancer types .
  • Comparative Analysis : A comparative analysis was performed on various aminomethyl-substituted compounds, revealing that those with additional functional groups exhibited enhanced biological activity compared to simpler analogs. This underscores the importance of structural complexity in developing effective therapeutics .

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